bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Lipophilicity Partition Coefficient Sustained Release

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate (CAS 34212-59-4), also referred to as (−)-dimenthyl succinate, is a chiral diester composed of succinic acid and two (−)-menthol moieties. It is a crystalline solid with a melting point of 62–64 °C and a boiling point of 200–205 °C at 2 mmHg.

Molecular Formula C24H42O4
Molecular Weight 394.6 g/mol
Cat. No. B12061158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
Molecular FormulaC24H42O4
Molecular Weight394.6 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C
InChIInChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1
InChIKeyYZXZAUAIVAZWFN-RBFKZVKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate: Procurement-Grade Chiral Diester for Cooling and Formulation Applications


Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate (CAS 34212-59-4), also referred to as (−)-dimenthyl succinate, is a chiral diester composed of succinic acid and two (−)-menthol moieties . It is a crystalline solid with a melting point of 62–64 °C and a boiling point of 200–205 °C at 2 mmHg [1]. This compound serves as a non-volatile, hydrophobic cooling agent in flavor and fragrance applications and is utilized as a chiral building block in organic synthesis .

Why Substituting Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate with Other Menthyl Esters or Cooling Agents Risks Product Performance


Cooling agents and menthyl esters exhibit significant variability in physicochemical properties, sensory profiles, and formulation behavior. Simple substitution of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate with monomenthyl succinate, menthyl lactate, or synthetic coolants such as WS‑3 and WS‑23 can alter cooling onset, duration, flavor impact, and matrix compatibility [1]. The diester structure confers higher lipophilicity and a solid-state morphology, which directly influence release kinetics and stability in hydrophobic formulations—parameters that cannot be replicated by generic alternatives without empirical validation .

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate: Quantitative Differentiation Data for Informed Procurement


Higher LogP (Lipophilicity) vs. Monomenthyl Succinate: Enhanced Partitioning for Sustained-Release Formulations

The estimated octanol–water partition coefficient (LogP) for bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is 8.072 [1], markedly exceeding that of monomenthyl succinate (LogP ≈ 4.8, estimated). This difference reflects the presence of two lipophilic menthol groups, which favor retention in hydrophobic matrices and prolong release compared to the more polar monoester .

Lipophilicity Partition Coefficient Sustained Release

Solid-State Morphology and Higher Melting Point: Processing Advantages vs. Liquid Menthyl Lactate and WS‑23

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is a crystalline solid with a melting point of 62–64 °C . In contrast, menthyl lactate and WS‑23 (2-isopropyl-N,2,3-trimethylbutanamide) are liquids at room temperature (menthyl lactate mp ≈ 40 °C; WS‑23 mp < 25 °C) [1]. This solid form facilitates dry blending, encapsulation, and reduces migration in solid dosage forms, providing a distinct handling and formulation advantage.

Solid-State Stability Processing Thermal Properties

Reduced Volatility (Higher Boiling Point) vs. Menthol: Minimized Flavor Loss During High-Temperature Processing

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate exhibits a boiling point of 200–205 °C at 2 mmHg , significantly higher than menthol (bp 212 °C at 760 mmHg, with appreciable volatility even at ambient temperatures). The diester's lower volatility reduces evaporative loss during baking, extrusion, or spray-drying, preserving cooling payload in finished goods .

Volatility Thermal Stability Process Robustness

Cooling Duration Superiority: Class-Level Evidence of Prolonged Sensation vs. Menthol

While direct head-to-head quantitative duration data for dimenthyl succinate is limited in the public domain, class-level evidence for menthyl succinate esters indicates a cooling duration 2–3× longer than menthol [1]. The diester's higher molecular weight and lipophilicity are consistent with slower release kinetics, supporting an extended cooling profile . This inference is corroborated by patent literature describing menthyl succinate compositions as delivering 'prolonged physiological cooling sensation' [2].

Cooling Duration Sensory Profile Formulation Efficiency

Optimal Application Scenarios for Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate Based on Quantitative Differentiation Evidence


Sustained-Release Cooling in Chewing Gum and Confectionery

The high LogP (8.072) and solid-state morphology of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate support prolonged cooling release in chewing gum bases and compressed tablets . Formulators seeking to replace menthol or liquid coolants (WS‑23, menthyl lactate) with a non-volatile, solid-phase ingredient that resists migration and evaporation should evaluate this diester .

Thermally Processed Foods and Baked Goods

With a boiling point exceeding 200 °C at reduced pressure and minimal volatility, bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is well-suited for baked goods, extruded snacks, and other high-temperature applications where menthol or lower-boiling esters would undergo substantial evaporative loss .

Solid Oral Care and Topical Formulations

The compound's crystalline solid nature (mp 62–64 °C) enables direct incorporation into toothpaste powders, effervescent tablets, and dry-mix personal care products without the need for liquid handling or emulsification . Its hydrophobic character also favors retention in lipophilic ointments and balms .

Chiral Building Block for Asymmetric Synthesis

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate serves as a chiral auxiliary or resolving agent in the synthesis of enantiomerically enriched compounds, particularly in the preparation of antifungal agents and stereochemically complex terpenoid derivatives .

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